![molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8](/img/structure/B2880994.png)
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic organic compound with a complex structure incorporating a pyrrole core, a sulfonyl group, and a morpholine ring. These functionalities grant it diverse chemical and biological properties, making it an intriguing subject for various scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:
Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.
Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.
Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.
Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.
Industrial Production Methods: In industrial settings, the production may be optimized through:
Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.
Solvent Recovery Systems: For sustainability and cost efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.
Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products:
Carboxylic acids: from oxidation.
Alcohols: from reduction.
Substituted sulfonyl derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving sulfonyl and morpholine-containing compounds.
Industry: Used in the manufacture of advanced materials with specific chemical properties such as resistance to oxidation and thermal stability.
Mechanism of Action
The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.
Comparison with Similar Compounds
3-(Morpholine-4-sulfonyl)-aniline: Lacks the aldehyde group, reducing its reactivity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the morpholine-sulfonyl functionality, limiting its applications in biochemical research.
Compared to these, the specified compound's versatility and reactivity are higher, making it uniquely valuable in various scientific fields.
There you have it—a thorough breakdown of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Anything catch your eye?
Properties
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOKYXRNWLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
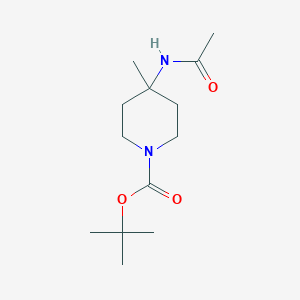
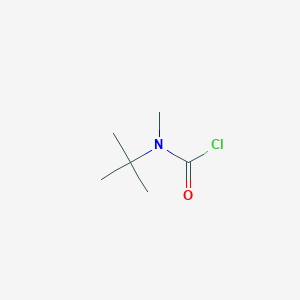
![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)
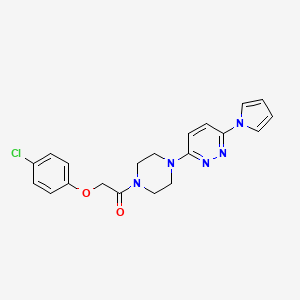

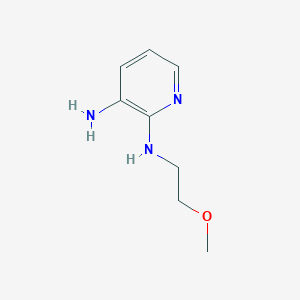
![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)
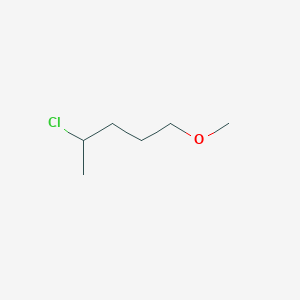
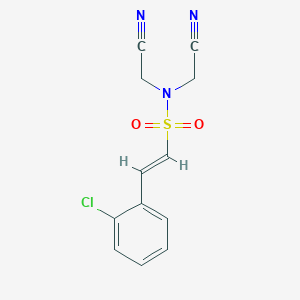
![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)

